3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one
Description
3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one, commonly referred to as Isosinensetin or 6-Demethoxynobiletin, is a polymethoxyflavone (PMF) derivative. Its IUPAC name reflects the substitution pattern: three methoxy groups on the benzopyran-4-one core (positions 5, 7, 8) and a 3,4-dimethoxyphenyl substituent at position 2. The molecular formula is C₂₀H₂₀O₇, with a molecular weight of 372.37 g/mol . This compound is of interest in phytochemical research due to its occurrence in citrus plants and hypothesized roles in antioxidant, anti-inflammatory, or enzyme-modulatory pathways .
Properties
CAS No. |
57800-12-1 |
|---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-13-7-6-11(8-14(13)23-2)12-10-27-20-17(18(12)21)15(24-3)9-16(25-4)19(20)26-5/h6-10H,1-5H3 |
InChI Key |
PELDWWSTPFBMSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)OC)OC)OC |
Origin of Product |
United States |
Biological Activity
3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one, also known as 2-(3,4-dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxy-4H-chromen-4-one, is a flavonoid compound with significant biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 388.4 g/mol. The structure comprises multiple methoxy groups that contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20O8 |
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxychromen-4-one |
| CAS Number | 149402-88-0 |
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : Human breast cancer (T47D), leukemia (CCRF/CEM), and colorectal (SW707).
- Mechanism : The compound triggers apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) and modulating apoptotic proteins such as Bcl-2 and Bax.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators:
- Cytokines Inhibited : TNF-alpha and IL-6.
- Mechanism : It reduces the activation of NF-kB signaling pathways, which are crucial in inflammation.
Antioxidant Activity
The antioxidant potential of this flavonoid is noteworthy:
- Method of Assessment : DPPH radical scavenging assay.
- Results : It shows a high capacity to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases.
Case Studies and Research Findings
-
Study on Anticancer Mechanisms :
- Objective : To evaluate the cytotoxic effects against T47D breast cancer cells.
- Findings : The compound exhibited an IC50 value of 10 µM after 48 hours of treatment, indicating significant cytotoxicity.
-
Anti-inflammatory Study :
- Objective : To assess the impact on IL-6 production in macrophages.
- Findings : A concentration of 5 µM reduced IL-6 levels by 50%, confirming its anti-inflammatory effects.
-
Antioxidant Capacity Evaluation :
- Objective : To measure free radical scavenging ability.
- Findings : The compound displayed an IC50 value of 15 µM in DPPH assays, showcasing its potential as a natural antioxidant.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s biological and physicochemical properties are influenced by its methoxy group arrangement. Below is a comparison with structurally related flavones:
Physicochemical Properties
- Solubility and Stability: The pentamethoxy structure of Isosinensetin renders it highly lipophilic, likely requiring solubilization aids (e.g., DMSO) for in vitro studies. In contrast, 5-O-Demethylnobiletin’s hydroxy group at position 5 improves aqueous solubility slightly .
- UV/Vis Profiles: 5-O-Demethylnobiletin absorbs at λmax 253, 284, and 339 nm, typical of conjugated flavone systems. Isosinensetin’s spectrum is expected to be similar but may show hypsochromic shifts due to increased electron-donating methoxy groups .
Preparation Methods
Chroman-4-One Intermediate Synthesis
The construction of the 5,7,8-trimethoxy-4H-1-benzopyran-4-one core begins with functionalized phenolic precursors. A validated approach involves:
- Acetylation of 3,4,5-trimethoxyphenol : Treatment with acetic anhydride and BF₃·OEt₂ introduces an acetyl group at the ortho position relative to hydroxyl groups, yielding 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one (16 ) in 87% yield.
- Formylation and cyclization : Reaction with dimethylformamide-dimethyl acetal (DMF-DMA) generates an enamine intermediate, which undergoes acid-catalyzed cyclization to form 5,7,8-trimethoxy-4H-chromen-4-one (17 ) with 76% efficiency.
- Hydrogenation : Catalytic hydrogenation reduces the chromen-4-one to chroman-4-one (18 ), a key intermediate for further functionalization.
Functionalization and Demethylation Strategies
Methoxy Group Retention and Protection
The multiple methoxy groups necessitate protection-deprotection strategies to prevent undesired side reactions:
- Benzyl ether protection : Transient protection of hydroxyl groups as benzyl ethers (e.g., using BnCl/K₂CO₃) allows selective methoxylation.
- BF₃·OEt₂-mediated demethylation : Controlled demethylation using boron trifluoride etherate selectively removes methoxy groups at sterically hindered positions, enabling precise functionalization.
Final Cyclization and Purification
- Oxidative cyclization : Treatment with iodine/DMSO or DDQ converts chalcone intermediates into the flavone structure.
- Purification : Flash column chromatography (ethyl acetate/n-hexane gradients) isolates the target compound in >90% purity.
Comparative Analysis of Synthetic Routes
| Step | Key Reaction | Reagents/Conditions | Yield (%) | Adaptations for Target Compound |
|---|---|---|---|---|
| 1 | Phenolic acetylation | Ac₂O, BF₃·OEt₂, 70°C | 87 | Use 3,4-dimethoxyphenol |
| 2 | Chromen-4-one formation | DMF-DMA, HCl, 80°C | 76 | Retain 5,7,8-trimethoxy configuration |
| 3 | Aldol condensation | 3,4-Dimethoxybenzaldehyde, p-TsOH | 63 | Optimize stoichiometry for higher yield |
| 4 | Hydrogenation | H₂, Pd/C, CH₂Cl₂ | 93 | Omit if flavone oxidation is required |
Challenges and Optimization Opportunities
Regioselectivity in Methoxylation
The electron-donating nature of methoxy groups complicates electrophilic substitution. Directed ortho-metalation (DoM) using LDA or s-BuLi enhances regiocontrol during methoxy group installation.
Scalability of Coupling Reactions
Microwave-assisted synthesis reduces reaction times for condensation steps (e.g., 30 minutes vs. 12 hours under conventional heating).
Q & A
Basic Synthesis Methods
Q: What are the common synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one? A: The compound is synthesized via acid- or base-catalyzed condensation of substituted benzophenones and aldehydes. For example, LiHMDS (lithium hexamethyldisilazide) and LiOH are used to facilitate cyclization between 2,6-dihydroxyacetophenone and 3,4,5-trimethoxybenzoyl chloride, yielding flavone derivatives with recrystallization in ethanol (58% yield via Procedure A vs. 36% via Procedure C) . Alternative methods involve Knoevenagel condensation under reflux with acid/base catalysts like HCl or NaOH .
Table 1: Synthesis Yields by Procedure
| Procedure | Catalyst | Yield | Recrystallization Solvent |
|---|---|---|---|
| A | LiHMDS/LiOH | 58% | Ethanol |
| C | LiOH | 36% | Ethanol |
Advanced Synthesis Optimization
Q: How can researchers optimize reaction conditions to improve yields of this flavone derivative? A: Yield discrepancies (e.g., 58% vs. 36%) highlight the importance of catalyst selection and reaction time . Procedure A uses LiHMDS , a stronger base, which enhances deprotonation efficiency compared to Procedure C (LiOH alone). Additionally, reflux duration and precursor stoichiometry (e.g., 1.1:1 molar ratio of benzoyl chloride to acetophenone) are critical . Advanced optimization may involve microwave-assisted synthesis or green solvents to reduce side reactions.
Basic Analytical Characterization
Q: What analytical techniques are essential for characterizing this compound? A: Key methods include:
- HPLC-UV/Vis : λmax at 253, 284, and 339 nm confirms chromophore structure .
- NMR : Distinct signals for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry : MW 372.37 g/mol (C20H20O7) verified via ESI-MS .
Advanced Spectral Analysis
Q: How can overlapping NMR signals for methoxy groups be resolved? A: Use 2D NMR techniques (e.g., HSQC, HMBC) to assign methoxy substituents. For example, methoxy groups at C-3' and C-4' (3,4-dimethoxyphenyl) show distinct coupling patterns compared to C-5,7,8 positions. Deuterated DMSO enhances solubility and peak resolution .
Basic Bioactivity Evaluation
Q: What assays are used to evaluate the antioxidant activity of this compound? A: Standard assays include:
- DPPH Radical Scavenging : Measures hydrogen-donating capacity.
- FRAP (Ferric Reducing Antioxidant Power) : Quantifies Fe³⁺ to Fe²⁺ reduction.
- Cell-Based Assays : E.g., inhibition of ROS in RAW 264.7 macrophages .
Advanced Mechanism Contradictions
Q: How to reconcile conflicting reports on its pro-oxidant vs. antioxidant effects? A: Context-dependent activity arises from redox microenvironment and concentration . At high doses (≥50 μM), methoxy groups may undergo demethylation, generating quinones that act as pro-oxidants. Use EPR spectroscopy to detect radical intermediates and knockdown models (e.g., Nrf2−/− cells) to dissect pathways .
Basic Stability and Solubility
Q: What are the solubility and stability profiles of this compound? A:
- Solubility : Poor in water; soluble in DMSO (>10 mg/mL) and ethanol (5–10 mg/mL) .
- Stability : Degrades under UV light; store at -20°C in amber vials. Stable in neutral pH (4 years) but hydrolyzes in acidic/basic conditions .
Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >10 |
| Ethanol | 5–10 |
| Water | <1 |
Advanced Formulation Strategies
Q: How can bioavailability challenges be addressed for in vivo studies? A: Use nanocarriers (e.g., liposomes, PLGA nanoparticles) to enhance solubility. Cyclodextrin complexation improves stability in aqueous media. Validate pharmacokinetics via LC-MS/MS to monitor plasma concentrations .
Basic Safety and Handling
Q: What safety protocols are recommended for handling this compound? A:
- PPE : Nitrile gloves, safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of dust .
- Waste Disposal : Incinerate at >800°C or use licensed chemical waste services .
Advanced Toxicity Discrepancies
Q: Why do in vitro and in vivo toxicity profiles differ? A: In vitro assays (e.g., MTT) may underestimate toxicity due to metabolic activation . In vivo, hepatic CYP450 enzymes convert methoxy groups to reactive intermediates. Conduct AMES tests for mutagenicity and micronucleus assays for genotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
